Methyl chenodeoxycholate
Description
Contextualization within Bile Acid Research
Bile acids are not merely detergents for fat digestion; they are complex signaling molecules that regulate their own synthesis, transport, and metabolism, as well as influencing lipid, glucose, and energy homeostasis. ontosight.airesearchgate.net They exert their effects by activating specific nuclear receptors, most notably the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5. researchgate.net
Methyl chenodeoxycholate, as a modified bile acid, allows researchers to dissect the specific interactions between bile acids and their receptors. By comparing the effects of this compound to its parent compound and other bile acid derivatives, scientists can elucidate structure-activity relationships, determining how specific chemical modifications impact receptor binding affinity and downstream signaling pathways. This line of investigation is crucial for understanding the nuanced control that different bile acid species exert on metabolic processes.
The study of this compound and its derivatives has contributed to a deeper understanding of liver and bile duct diseases. ontosight.ai Research has explored how these compounds influence bile acid synthesis and transport, offering potential therapeutic targets for conditions like cholestasis. ontosight.aiontosight.ai Furthermore, the role of bile acid derivatives in modulating lipid and glucose metabolism has placed them at the forefront of research into metabolic syndrome. ontosight.ai
Significance of Chenodeoxycholic Acid as a Precursor
Chenodeoxycholic acid (CDCA) is a foundational molecule in both natural and synthetic bile acid research. As a primary bile acid, it is a direct product of cholesterol catabolism in the liver. researchgate.net In humans, CDCA is one of the most potent endogenous ligands for the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. researchgate.netnih.gov This makes CDCA and its derivatives, including this compound, pivotal in studying the FXR signaling pathway. nih.gov
The significance of CDCA as a precursor extends to the synthesis of other biologically important bile acids. For instance, it is a precursor to ursodeoxycholic acid (UDCA), a secondary bile acid with therapeutic applications in liver diseases. scielo.brresearchgate.netjci.org The conversion of CDCA to UDCA involves the epimerization of the 7-hydroxyl group, and studying this process provides insights into bile acid metabolism and biotransformation. jci.org
In a research context, CDCA serves as a versatile starting material for the chemical synthesis of a wide array of derivatives. researchgate.net Its steroidal backbone can be modified at various positions to create novel compounds with altered biological activities. This allows for the systematic investigation of how structural changes affect interactions with biological targets. For example, derivatives of CDCA have been synthesized to probe the requirements for inhibition of Clostridioides difficile spore germination. nih.gov
Rationale for Academic Investigation of this compound and its Derivatives
The primary rationale for the academic investigation of this compound stems from its utility as a chemical tool to probe biological systems. The esterification of the carboxylic acid group of chenodeoxycholic acid to form this compound alters the molecule's polarity and lipophilicity. This modification can influence its absorption, cellular uptake, and interaction with receptors and enzymes, providing a means to study the impact of these properties on bile acid function.
Key Research Applications:
Starting Material in Synthesis: this compound is a key intermediate in the synthesis of more complex bile acid derivatives. researchgate.netgoogle.com Its protected carboxyl group allows for selective modifications at other positions on the steroid nucleus.
Receptor Binding Studies: By comparing the binding of this compound to its parent acid and other derivatives with receptors like FXR, researchers can delineate the structural requirements for receptor activation or inhibition. This is fundamental to understanding structure-activity relationships.
Metabolic Pathway Elucidation: The administration of labeled this compound and tracing its metabolic fate helps to unravel the complex pathways of bile acid biotransformation in the liver and intestine. researchgate.net
Probing Disease Mechanisms: Derivatives of this compound are used to investigate the pathophysiology of diseases related to bile acid metabolism, such as cholestatic liver diseases and metabolic disorders. ontosight.aiontosight.ai For example, specific derivatives have been synthesized to act as potent FXR agonists for potential therapeutic use. ontosight.ai
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C25H42O4 |
| Molecular Weight | 406.6 g/mol |
| Parent Compound | Chenodeoxycholic Acid |
| Chemical Class | Bile Acid Methyl Ester |
Table 2: Research Applications of this compound
| Application Area | Specific Use | Advantage of Methyl Ester Form |
| Synthetic Chemistry | Starting material for novel bile acid analogues | Protection of the carboxylic acid group allows for regioselective reactions at other positions. |
| Pharmacology | Receptor binding and activation studies (e.g., FXR) | Altered lipophilicity can influence receptor interaction and cellular permeability. |
| Biochemistry | Substrate for enzymatic reactions | Allows for the study of enzymes involved in bile acid modification and conjugation. |
| Metabolomics | Tracer for studying bile acid metabolism and transport | The methyl group can serve as a label or alter transport characteristics for investigative purposes. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROVWZGGDYSW-IFJDUOSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3057-04-3 | |
| Record name | Methyl chenodoxycholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003057043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL CHENODEOXYCHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48O35JP4YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Modifications of Methyl Chenodeoxycholate
Strategies for Methyl Esterification of Chenodeoxycholic Acid
The conversion of the carboxylic acid moiety of chenodeoxycholic acid to its corresponding methyl ester is a fundamental step in its chemical manipulation. This transformation is typically achieved through acid-catalyzed esterification, while enzymatic approaches present a greener alternative, although less commonly reported for this specific conversion.
Acid-Catalyzed Esterification Methods
Acid-catalyzed esterification, often referred to as Fischer esterification, is a widely employed method for the synthesis of Methyl chenodeoxycholate. This reaction involves treating chenodeoxycholic acid with methanol (B129727) in the presence of a strong acid catalyst.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) nih.govncsu.edu. The reaction is typically carried out by refluxing the solution to drive the equilibrium towards the formation of the ester ncsu.edu. For instance, a mixture of chenodeoxycholic acid in methanol can be stirred with reflux until the acid is completely dissolved, followed by the addition of the acid catalyst at a cooled temperature (0-10°C) and subsequent stirring at room temperature for a couple of hours to complete the esterification nih.gov. Another approach involves refluxing a solution of the acid in methanol containing a small volume of concentrated hydrochloric acid nih.gov.
Following the completion of the reaction, a neutralization step is often performed by adding a base, such as sodium bicarbonate, sodium carbonate, or potassium carbonate nih.govncsu.edu. The crude this compound is then typically purified through techniques like filtration, concentration under reduced pressure, and recrystallization to achieve high purity nih.gov.
Table 1: Reaction Conditions for Acid-Catalyzed Esterification of Chenodeoxycholic Acid
| Catalyst | Alcohol | Reaction Conditions | Post-treatment | Reference |
| Sulfuric acid | Methanol | Cool to 0-10°C, stir at 20-22°C for 2 hours | Neutralization with sodium bicarbonate, filtration, concentration | nih.gov |
| p-Toluenesulfonic acid (PTSA) | Methanol | Reflux at room temperature | Neutralization with base, filtration, concentration | ncsu.edu |
| Concentrated Hydrochloric acid | Methanol | Reflux for 15 minutes, stand overnight at room temperature | Concentration, extraction with ether, washing | nih.gov |
Enzymatic Methylation Approaches
While enzymatic methods are gaining traction for various chemical transformations due to their high specificity and mild reaction conditions, specific reports on the direct enzymatic methylation of the carboxylic acid group of chenodeoxycholic acid to form this compound are limited in the readily available scientific literature. However, the broader field of enzymatic synthesis of fatty acid methyl esters by carboxyl group alkylation has been explored, suggesting the potential for such biocatalytic approaches nih.gov. Enzymes like lipases are known to catalyze esterification reactions, but their application is more extensively documented in the acylation of the hydroxyl groups of bile acids rather than the esterification of the carboxylic acid with methanol researchgate.net. Further research is required to develop and optimize enzymatic methylation processes for the efficient and sustainable synthesis of this compound.
Derivatization and Functionalization of this compound
The hydroxyl groups at the C-3 and C-7 positions of the steroid nucleus of this compound offer reactive sites for further chemical modifications. Acylation and esterification reactions are common strategies to produce a diverse range of derivatives with altered physicochemical and biological properties.
Acylation and Esterification Reactions
The introduction of acyl or other ester groups onto the this compound scaffold can significantly impact its lipophilicity and interaction with biological targets. These reactions can be performed using both chemical and enzymatic methods, with the latter often providing superior regioselectivity.
The presence of two secondary hydroxyl groups at positions 3α and 7α on the steroid ring of this compound raises the challenge of regioselectivity during acylation. Achieving selective acylation at one hydroxyl group over the other is crucial for synthesizing specific derivatives.
Chemical methods for regioselective acylation often involve the use of protecting groups, which can be a multi-step and inefficient process. However, certain reagents and conditions can favor acylation at a specific position. For instance, in the synthesis of chenodeoxycholic acid from cholic acid, selective acetylation of the 3α and 7α hydroxyl groups of methyl cholate (B1235396) is a key step, indicating that under specific conditions, these positions can be preferentially acylated nih.gov. The reactivity of the different hydroxyl groups on a steroid nucleus can be influenced by their steric and electronic environments, allowing for some degree of regioselectivity with certain acylating agents and catalysts nih.govnih.gov.
Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the regioselective acylation of polyhydroxylated compounds like bile acid derivatives researchgate.net. Lipases can exhibit remarkable selectivity for one hydroxyl group over others, even when they are chemically similar.
Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is a widely studied and versatile biocatalyst for these transformations. Studies on various bile acids have shown that lipases can catalyze acetylation and esterification reactions with high yields and regioselectivity researchgate.net. For instance, in the acylation of (hydroxyalkyl)phenols, CALB has been shown to discriminate between alcoholic and phenolic hydroxyl groups semanticscholar.org. This inherent selectivity can be exploited for the regioselective acylation of the hydroxyl groups of this compound.
The regioselectivity of lipase-catalyzed acylation is influenced by several factors, including the source of the lipase, the nature of the acyl donor (e.g., vinyl acetate (B1210297), fatty acid esters), the solvent, and the reaction temperature. For example, some lipases show a preference for the C-3 hydroxyl group of the steroid nucleus mdpi.com.
Table 2: Examples of Lipase-Catalyzed Regioselective Acylation of Steroids
| Enzyme | Substrate | Acyl Donor | Selectivity | Reference |
| Candida antarctica lipase B (Novozym 435) | Prostanoids | Vinyl acetate | 11-OH acylation | nih.gov |
| Candida antarctica lipase B (Novozym 435) | Flavonoid aglycons | Acetylating agent | B-ring hydroxyls | researchgate.net |
| Candida rugosa lipase | Peracylated methyl glycopyranosides | Ethanol | Deacylation at 6-OH | mdpi.com |
The lipase-catalyzed esterification of this compound with various fatty acids can also be achieved, leading to the formation of lipophilic derivatives. The choice of the fatty acid and the reaction conditions can be tailored to produce a wide array of novel compounds for further investigation.
Oxidation Reactions and Keto Derivatives
The hydroxyl groups at the C-3 and C-7 positions of this compound offer sites for chemical modification through oxidation, leading to the formation of keto derivatives. These derivatives are valuable intermediates in the synthesis of various biologically active bile acid analogues.
Selective Oxidation at Hydroxyl Groups
The selective oxidation of one hydroxyl group over the other in this compound is a key strategy for creating specific keto derivatives. The reactivity of the hydroxyl groups can be influenced by their steric and electronic environments. The 3α-hydroxyl group is generally more reactive towards oxidation than the 7α-hydroxyl group.
One established method for the selective oxidation of the 3-hydroxyl group in bile acid methyl esters involves the use of silver carbonate (Ag₂CO₃) on Celite. chemicalbook.com This reagent allows for the efficient conversion of the 3α-hydroxyl group to a ketone while leaving the 7α-hydroxyl group intact. The reaction is typically carried out in a non-polar solvent such as toluene under reflux conditions. The heterogeneity of the reagent facilitates a milder reaction and simplifies the work-up procedure, as the excess reagent and byproducts can be removed by filtration. chemicalbook.com
Conversely, selective oxidation of the 7β-hydroxyl group can be achieved after protection of the 3α-hydroxyl group. For instance, the 3α-hydroxyl group of methyl norursodeoxycholate (a related bile acid ester) has been protected as a hemisuccinate ester, allowing for the subsequent oxidation of the 7β-hydroxyl group to a ketone using chromium trioxide (CrO₃). researchgate.netnih.gov A similar strategy could be applied to this compound by first protecting the 3α-hydroxyl group.
Preparation of 3-Keto Bile Acid Methyl Esters
The preparation of 3-keto bile acid methyl esters, such as methyl 3-oxo-7α-hydroxy-5β-cholan-24-oate, is a common transformation. As mentioned, the use of silver carbonate on Celite provides a high-yielding method for this conversion. chemicalbook.com The general procedure involves refluxing a solution of the bile acid methyl ester in toluene with an excess of the freshly prepared silver carbonate on Celite reagent. chemicalbook.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solid material is filtered off, and the filtrate is concentrated to yield the desired 3-keto product. chemicalbook.com
Below is a table summarizing the synthesis of a 3-keto bile acid methyl ester.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| Methyl 7α,12α-dihydroxy-5β-cholan-24-oate | Ag₂CO₃ on Celite | Toluene | Reflux | Methyl 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oate | 98% |
This table is based on the oxidation of a related bile acid methyl ester, demonstrating the efficacy of the method. chemicalbook.com
Conjugation Chemistry
The modification of this compound through conjugation with other molecules can lead to compounds with novel properties and potential applications. This can be achieved by utilizing the hydroxyl groups or by introducing other functional groups.
Synthesis of Bipyridine Dicarboxylate Conjugates
Bipyridine dicarboxylic acids can be used as linkers to conjugate two molecules. A potential strategy for the synthesis of a bipyridine dicarboxylate conjugate of this compound would involve the esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid with the hydroxyl groups of this compound. This could be achieved by first converting the dicarboxylic acid to its more reactive acid chloride derivative. The subsequent reaction with this compound would form ester linkages, resulting in a bis-conjugated product. A similar approach has been used to conjugate bioactive molecules to platinum(II) complexes through a bipyridine-type ligand. nih.gov
Formation of Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the condensation reaction between a ketone or aldehyde and a thiosemicarbazide. chemmethod.comnih.govnih.govresearchgate.net To synthesize a thiosemicarbazone derivative of this compound, one of the hydroxyl groups must first be oxidized to a ketone, as described in section 2.2.2.
For example, after the selective oxidation of the 3α-hydroxyl group to form methyl 3-oxo-7α-hydroxy-5β-cholan-24-oate, this keto derivative can be reacted with thiosemicarbazide. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid. chemmethod.com The lone pair of electrons on the primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of the keto-bile acid ester, followed by dehydration to yield the thiosemicarbazone.
A general reaction scheme for the formation of a thiosemicarbazone from a ketone is presented in the table below.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |
| Ketone (e.g., Methyl 3-oxo-7α-hydroxy-5β-cholan-24-oate) | Thiosemicarbazide | Ethanol | Acetic Acid (catalytic) | Thiosemicarbazone derivative |
Glycosylation Strategies
Glycosylation, the attachment of carbohydrate moieties, can significantly alter the physicochemical properties of molecules, such as their solubility and stability. researchgate.netnih.gov The hydroxyl groups of this compound are suitable sites for glycosylation.
Enzymatic glycosylation offers a highly regio- and stereoselective method for the synthesis of glycosides. mdpi.com Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, such as a nucleotide-sugar, to an acceptor molecule like this compound. mdpi.com Different glycosyltransferases can be employed to introduce specific sugars at either the 3α- or 7α-hydroxyl position.
Another enzymatic approach involves the use of glycosidases in a transglycosylation reaction. nih.gov Under specific conditions, these enzymes can catalyze the formation of a glycosidic bond instead of its hydrolysis.
Chemical glycosylation methods, while often requiring more complex protection and deprotection steps, can also be employed. These methods typically involve the reaction of a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, with the hydroxyl group of this compound in the presence of a suitable promoter.
Furthermore, glucuronide conjugates of bile acid derivatives have been reported, indicating that glucuronidation is a relevant metabolic pathway that can also be explored synthetically. nih.gov
Formation of Metal Complexes
The steroidal backbone of this compound can be chemically modified to incorporate metal ions, leading to the formation of various metal complexes. These complexes are of interest in medicinal chemistry due to the potential synergistic effects between the steroidal framework and the coordinated metal center.
Platinum(II) Steroidal Complexes
While direct complexation of this compound with platinum(II) is not extensively documented, related platinum(II) complexes have been synthesized using derivatives of chenodeoxycholic acid. A notable example involves the preparation of steroidal thiosemicarbazone platinum(II) complexes. In this synthetic approach, the methyl ester of chenodeoxycholic acid is first modified to introduce a thiosemicarbazone moiety, which then acts as a ligand for the platinum(II) ion.
The synthesis commences with the oxidation of the 3-hydroxyl group of this compound to a carbonyl group, yielding a 3-keto derivative. This intermediate subsequently undergoes reaction with thiosemicarbazide to form a thiosemicarbazone at the C-3 position. This steroidal thiosemicarbazone ligand is then reacted with potassium tetrachloroplatinate(II) (K₂PtCl₄) to yield the final platinum(II) complex. In this complex, the thiosemicarbazone coordinates to the platinum(II) center as a bidentate ligand through the sulfur and one of the nitrogen atoms. researchgate.netscispace.com
The general reaction scheme for the formation of a this compound-derived thiosemicarbazone platinum(II) complex is depicted below:
Step 1: Oxidation this compound → Methyl 3-oxo-7α-hydroxy-5β-cholan-24-oate
Step 2: Formation of Thiosemicarbazone Methyl 3-oxo-7α-hydroxy-5β-cholan-24-oate + Thiosemicarbazide → Methyl 3-thiosemicarbazono-7α-hydroxy-5β-cholan-24-oate
Step 3: Complexation with Platinum(II) Methyl 3-thiosemicarbazono-7α-hydroxy-5β-cholan-24-oate + K₂PtCl₄ → [Pt(Methyl 3-thiosemicarbazono-7α-hydroxy-5β-cholan-24-oate)Cl₂]
The resulting platinum(II) complexes are characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their structure and the coordination of the ligand to the metal center. scispace.com
Rearrangement and Transformation to Other Bile Acid Methyl Esters
This compound can serve as a precursor for the synthesis of other bile acid methyl esters through chemical transformations, most notably through epimerization of its hydroxyl groups.
Conversion to Methyl Ursodeoxycholate
The conversion of this compound to its 7β-epimer, methyl ursodeoxycholate, is a significant transformation in the pharmaceutical synthesis of ursodeoxycholic acid. This process involves the inversion of the stereochemistry at the C-7 position from the α-configuration to the β-configuration.
The most common and industrially applied method for this epimerization proceeds through an oxidation-reduction sequence involving a 7-keto intermediate. nih.govjci.orgunife.it
The mechanism can be summarized in two main steps:
Oxidation of the 7α-hydroxyl group: this compound is treated with an oxidizing agent to convert the 7α-hydroxyl group into a ketone. This reaction forms methyl 3α-hydroxy-7-oxo-5β-cholan-24-oate. Various oxidizing agents can be employed for this step, including chromic acid-based reagents or more selective catalytic methods.
Stereoselective reduction of the 7-keto group: The intermediate 7-keto bile acid methyl ester is then subjected to a stereoselective reduction. This step is crucial as the choice of reducing agent determines the stereochemical outcome. To obtain the desired 7β-hydroxyl group of methyl ursodeoxycholate, a reducing agent that favors equatorial attack on the carbonyl group is utilized. Common reducing agents for this purpose include sodium in alcohol (e.g., n-propanol or isoamyl alcohol) or certain metal hydrides under specific conditions. Biocatalytic reductions using specific hydroxysteroid dehydrogenases (HSDHs) have also been developed to achieve high stereoselectivity. unimi.it
This compound (7α-OH) → Methyl 3α-hydroxy-7-oxo-5β-cholan-24-oate → Methyl ursodeoxycholate (7β-OH)
The progress of the reaction and the purity of the final product are typically monitored using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Biological Activities and Pharmacological Potentials
Antimicrobial and Antiparasitic Efficacy
The potential of Methyl chenodeoxycholate as an antimicrobial and antiparasitic agent has been explored in specific contexts, with research primarily centered on its effects on bacterial spore germination.
Specific data on the broad-spectrum antibacterial activity of this compound against various Gram-positive and Gram-negative bacterial strains are limited in the available scientific literature. However, a notable antibacterial effect has been identified in the context of Clostridium difficile.
Research has demonstrated that this compound acts as an inhibitor of Clostridium difficile spore germination. nih.gov Spore germination is a critical step for the initiation of C. difficile infection. The parent compound, chenodeoxycholic acid, is known to be a competitive inhibitor of taurocholate-mediated germination. nih.govnih.gov While detailed mechanistic studies specifically on the methyl ester are not as prevalent, its inhibitory action on this crucial pathogenic process highlights its potential as a targeted antibacterial agent.
General studies on bile acids have indicated that unconjugated forms tend to possess more potent antibacterial activity, particularly against Gram-positive bacteria. psu.edu The esterification of the carboxyl group in this compound may influence its physicochemical properties and, consequently, its interaction with bacterial membranes and germination machinery.
Antibacterial Activity of this compound
| Bacterial Strain | Activity | Observed Effect |
|---|---|---|
| Clostridium difficile (spores) | Inhibitory | Inhibition of spore germination nih.gov |
There is currently a lack of specific scientific data detailing the antifungal properties of this compound against common fungal pathogens such as Candida or Aspergillus species.
Scientific literature specifically investigating the antiparasitic activity of this compound against Trypanosoma cruzi, the causative agent of Chagas disease, is not currently available.
Immunomodulatory and Anti-inflammatory Mechanisms
While some commercial suppliers note that this compound possesses anti-inflammatory activity, detailed scientific studies elucidating the specific immunomodulatory and anti-inflammatory mechanisms of this compound are not extensively available.
Direct and detailed profiling of the anti-inflammatory activity of this compound, including its effects on key inflammatory mediators such as cytokines and signaling pathways like NF-κB, is not well-documented in the current scientific literature. The anti-inflammatory properties often attributed to bile acids are generally linked to their interactions with specific cellular receptors, as discussed in the following section.
Cellular and Molecular Interactions
The cellular and molecular interactions of this compound are presumed to be related to those of its parent compound, chenodeoxycholic acid, which is a known ligand for bile acid-activated receptors. These receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), are crucial regulators of various metabolic and inflammatory pathways. nih.gov
Esterification of the carboxylic acid group to form this compound alters the molecule's polarity and may influence its binding affinity and activation potential for these receptors. For instance, modifications to the chenodeoxycholic acid structure have been shown to significantly impact receptor potency. A study on 7-methylated derivatives of chenodeoxycholic acid demonstrated a substantial increase in TGR5 receptor potency. ebi.ac.uk While this modification is at a different position, it highlights the sensitivity of the receptor to the chemical structure of the bile acid.
The specific interactions of this compound with FXR and TGR5, and the downstream consequences for gene expression and cellular signaling, remain an area requiring more focused research to be fully understood. The activation of these receptors by bile acids is known to play a role in glucose, lipid, and energy metabolism, as well as in modulating inflammatory responses. nih.gov
Modulation of Multidrug Resistance (MDR) via P-glycoprotein (Pgp)
The phenomenon of multidrug resistance (MDR) presents a significant challenge in chemotherapy, with the P-glycoprotein (Pgp) efflux pump being a key mediator. Some bile acids and their derivatives have been shown to modulate MDR. For instance, the bile salt taurochenodeoxycholate (TCDC) has been observed to reverse resistance to drugs like doxorubicin (B1662922) and mitomycin in Chinese hamster ovary (CHO) cells. nih.gov This reversal of resistance was associated with a decrease in plasma membrane order, suggesting that alterations in membrane fluidity may influence P-gp function. nih.gov
Similarly, deoxycholate, another bile acid, can induce transient drug resistance at physiological concentrations. nih.gov This effect is thought to be mediated through the activation of protein kinase C (PKC), a mechanism that can enhance the resistance of both sensitive and MDR cancer cell lines to various chemotherapeutic agents. nih.gov While direct studies on this compound are limited, the activities of related bile acids suggest a potential for interaction with MDR mechanisms.
| Compound | Cell Line | Effect on MDR | Associated Mechanism | Reference |
|---|---|---|---|---|
| Taurochenodeoxycholate (TCDC) | Chinese Hamster Ovary (CHO) cells | Reversed resistance to doxorubicin and mitomycin | Lowered plasma membrane order | nih.gov |
| Deoxycholate | Murine fibrosarcoma cells | Enhanced resistance to Adriamycin, vincristine, and vinblastine | Activation of Protein Kinase C (PKC) | nih.gov |
Effects on Mitochondrial Function and Membrane Potential
Mitochondria are central to cellular energy metabolism and apoptosis, and their function can be significantly influenced by bile acids. The parent compound, chenodeoxycholic acid (CDCA), is known to be a potent inducer of the mitochondrial permeability transition pore (PTP). nih.gov In the presence of calcium, CDCA can cause mitochondrial membrane depolarization, release of matrix calcium, and osmotic swelling, all of which are characteristic of PTP opening. nih.govuc.pt This disruption of the inner mitochondrial membrane can lead to the release of cytochrome c, a critical step in initiating the apoptotic cascade. uc.ptnih.gov
The effects of CDCA on mitochondria are linked to alterations in membrane fluidity. uc.ptnih.gov Studies have shown that CDCA treatment increases the fluidity of the mitochondrial membrane, which is associated with PTP opening and cytochrome c release. uc.ptnih.gov This impairment of mitochondrial function is considered a key pathway for bile acid-induced cytotoxicity. nih.govscispace.com In acute myeloid leukemia (AML) cells, CDCA has been found to bind to mitochondria, causing morphological damage, decreasing the mitochondrial membrane potential, and elevating mitochondrial calcium levels, leading to the production of reactive oxygen species (ROS). nih.gov The mitochondrial membrane potential (ΔΨm) is a critical component for energy storage and ATP production, and its sustained decrease can lead to cell death. nih.govyoutube.com
| Compound | System | Observed Effect | Key Findings | Reference |
|---|---|---|---|---|
| Chenodeoxycholic acid (CDCA) | Isolated rat liver mitochondria | Induction of Mitochondrial Permeability Transition Pore (PTP) | Caused membrane depolarization, calcium release, and osmotic swelling. nih.gov | nih.gov |
| Chenodeoxycholic acid (CDCA) | Calcium-loaded hepatic mitochondria | Release of cytochrome c | Associated with an increase in mitochondrial membrane fluidity. uc.ptnih.gov | uc.ptnih.gov |
| Chenodeoxycholic acid (CDCA) | Acute Myeloid Leukemia (AML) cells | Mitochondrial dysfunction | Decreased membrane potential and increased mitochondrial calcium and ROS production. nih.gov | nih.gov |
Influence on Cell Proliferation Pathways
Bile acids, including CDCA, can exert significant effects on cell proliferation and apoptosis, with outcomes often depending on the cell type and concentration. In porcine intestinal epithelial cells (IPEC-J2), CDCA at a concentration of 50 μmol/L was found to promote cell proliferation. mdpi.com This proliferative effect was associated with the regulation of cell cycle progression, specifically by increasing the proportion of cells in the G0/G1 phase and upregulating the expression of genes such as Cyclin-dependent kinase 1 (CDK1). mdpi.com
Conversely, in cancer cell lines, bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) have been shown to inhibit cell growth and induce apoptosis. researchgate.netnih.gov DCA has been reported to induce apoptosis in gastric cancer cells through a mitochondria-dependent pathway involving p53. nih.gov It can also cause cell cycle arrest at the G1 phase. researchgate.netnih.gov In acute myeloid leukemia (AML), CDCA has been demonstrated to suppress cancer progression by promoting lipid peroxidation and inhibiting the proliferation-promoting effects of M2 macrophages. nih.gov This process involves the generation of ROS and activation of the p38 MAPK signaling pathway. nih.gov
Receptor-Mediated Signaling
This compound and its parent compound act as signaling molecules by interacting with various cellular receptors, including nuclear hormone receptors and G-protein coupled receptors.
Interactions with Nuclear Hormone Receptors (e.g., FXR, VDR)
The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids. nih.govresearchgate.net Chenodeoxycholic acid is a well-established endogenous ligand and potent agonist for FXR. nih.govnih.gov Upon activation by CDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and regulates the transcription of numerous genes involved in bile acid, lipid, and glucose homeostasis. nih.govresearchgate.netmdpi.com For example, FXR activation by CDCA induces the expression of detoxifying enzymes through a pathway involving AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov
The Vitamin D Receptor (VDR), another nuclear receptor, is activated by vitamin D3 but also recognizes the secondary bile acid, lithocholic acid (LCA), which is a metabolite of CDCA. nih.govmedbullets.com While LCA is a VDR agonist, research on LCA derivatives has shown that esterification of the carboxyl group with a methyl group results in a novel VDR antagonist. nih.gov This suggests that this compound could potentially act as a modulator of VDR signaling, distinct from its parent compound. Studies in VDR-knockout mice indicate that the receptor plays a role in CDCA metabolism and the excretion of excess bile acids. nih.gov
| Receptor | Related Compound | Interaction/Effect | Reference |
|---|---|---|---|
| Farnesoid X Receptor (FXR) | Chenodeoxycholic acid (CDCA) | Potent endogenous agonist. nih.govnih.gov | nih.govnih.gov |
| Vitamin D Receptor (VDR) | Lithocholic acid (LCA), a CDCA metabolite | Agonist. nih.gov | nih.gov |
| Vitamin D Receptor (VDR) | Methyl ester of Lithocholic acid (LCA) | Antagonist. nih.gov | nih.gov |
Engagement with G-protein Coupled Bile Acid Receptors (e.g., TGR5, GP-BAR1)
TGR5 (also known as GP-BAR1) is a G-protein coupled receptor (GPCR) that is activated by bile acids. mdpi.comnih.gov Activation of TGR5 stimulates intracellular cyclic AMP (cAMP) production, which triggers various downstream signaling cascades. mdpi.commdpi.com These pathways are involved in regulating inflammation, energy homeostasis, and intestinal motility. mdpi.comnih.govnih.gov
Derivatives of chenodeoxycholic acid are potent agonists of TGR5. nih.gov Significantly, research has demonstrated that methylation of the 7-hydroxyl group of CDCA derivatives can lead to a dramatic increase in TGR5 agonist potency. nih.gov This finding highlights the potential for this compound to be a particularly strong activator of TGR5-mediated signaling pathways. nih.gov For example, CDCA has been shown to influence intestinal motility through a TGR5/TRPA1-5-HT signaling axis. nih.govresearchgate.net
Modulation of Neurotransmitter Receptors (e.g., N-methyl-D-aspartate, Gamma-aminobutyric acid A, Muscarinic M2/M3)
Beyond their roles in metabolism, bile acids can also function as neuroactive molecules. Chenodeoxycholic acid has been identified as a potent antagonist at both N-methyl-D-aspartate (NMDA) receptors and Gamma-aminobutyric acid A (GABA-A) receptors. nih.gov By blocking these ligand-gated ion channels, CDCA can reduce the firing of hypothalamic neurons and synchronize network activity. nih.gov The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can have significant effects on neuronal excitability. mdpi.comnih.gov
Muscarinic receptors, such as M2 and M3, are crucial for cholinergic signaling. M2 receptors are primarily found in the heart, where their activation decreases heart rate, while M3 receptors are located in various smooth muscles and glands. nih.govnih.govyoutube.com Although direct studies linking this compound to muscarinic receptors are lacking, the established neuroactivity of the parent compound CDCA suggests a potential for broader interactions within the central and peripheral nervous systems.
| Receptor | Compound | Observed Effect | Reference |
|---|---|---|---|
| NMDA Receptor | Chenodeoxycholic acid (CDCA) | Potent antagonist | nih.gov |
| GABA-A Receptor | Chenodeoxycholic acid (CDCA) | Potent antagonist | nih.gov |
Membrane Permeability and Drug Transport Modulation
The structure of this compound allows it to interact with and modify the properties of biological membranes. This interaction is central to its potential as a modulator of drug transport. Like other bile acid derivatives, it can influence the passage of other molecules across tightly regulated biological barriers.
Bile acids and their derivatives are recognized for their capacity to enhance the absorption of various drugs across biological membranes, such as the intestinal epithelium. nih.govnih.gov This enhancement effect stems from several mechanisms. Their amphiphilic properties enable the formation of micelles, which can solubilize poorly water-soluble drugs, thereby increasing their concentration gradient across the membrane. nih.gov
Furthermore, these compounds can directly interact with the cell membrane, leading to a transient and reversible increase in membrane fluidity. nih.govnih.gov This fluidization of the lipid bilayer can facilitate the transport of drugs via both transcellular (through the cells) and paracellular (between the cells) routes. nih.gov By inserting into the cell membrane, bile salts can disrupt the organized lipid packing, creating temporary pores or channels that allow for the passage of hydrophilic drugs. nih.gov
The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from circulating substances. Research has shown that the parent compound of this compound, chenodeoxycholic acid, can increase the permeability of the BBB. nih.govnih.gov Studies conducted on rat models and in vitro models using rat brain microvessel endothelial cells have demonstrated that chenodeoxycholic acid compromises the integrity of this barrier. nih.gov
The underlying mechanism involves the disruption of tight junctions, which are protein complexes that seal the space between endothelial cells. nih.gov Specifically, chenodeoxycholic acid was found to induce the phosphorylation of occludin, a key tight junction protein, through a pathway dependent on the activation of Rac1, a small signaling G protein. nih.govnih.gov This alteration of tight junction proteins leads to an increase in barrier permeability, suggesting that elevated levels of certain bile acids could contribute to the BBB breakdown observed in conditions like obstructive cholestasis. nih.govnih.gov
The fundamental interaction of this compound with biological membranes is driven by its molecular structure. The process begins with the partitioning of individual molecules into the lipid bilayer. nih.gov This incorporation disrupts the orderly packing of phospholipids.
Research on the parent compound, chenodeoxycholic acid, has demonstrated its ability to increase membrane fluidity. nih.gov Studies on isolated mitochondria showed that chenodeoxycholic acid increased fluidity in both the lipid and protein regions of the mitochondrial membrane. nih.gov This change in fluidity is associated with significant functional consequences, including the opening of the mitochondrial permeability transition pore and the release of cytochrome c. nih.gov At lower concentrations, bile acid derivatives incorporate into the membrane, and at higher concentrations, they can act as detergents, extracting membrane components to form mixed micelles, which ultimately leads to membrane solubilization. nih.govnih.gov
| Biological Barrier | Effect | Mechanism of Action | Reference Compound |
|---|---|---|---|
| Intestinal Epithelium | Enhances Drug Absorption | Micellar solubilization of drugs; increases membrane fluidity; transient disruption of tight junctions. nih.govnih.gov | Bile Acids (General Class) |
| Blood-Brain Barrier (BBB) | Increases Permeability | Disrupts tight junctions via Rac1-dependent phosphorylation of occludin. nih.govnih.gov | Chenodeoxycholic Acid |
| Mitochondrial Membrane | Increases Fluidity | Partitions into the lipid bilayer, altering both lipid and protein regions. nih.gov | Chenodeoxycholic Acid |
Diverse Biological Functions
Beyond its role as a membrane modulator for drug delivery, this compound and related compounds exhibit other distinct biological activities.
Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, poses a significant challenge for maritime industries. d-nb.info Consequently, there is a continuous search for environmentally benign antifouling agents, with many candidates being sourced from marine organisms that have evolved chemical defenses against fouling. researchgate.net Natural products, including steroids, are among the classes of compounds investigated for such properties. However, specific research detailing the antifouling activity of this compound is not extensively documented in the scientific literature. The development of effective antifouling strategies often relies on compounds that can deter the settlement of fouling organisms without persisting in and harming the marine ecosystem. nih.gov
This compound is noted to possess hemolytic properties. cymitquimica.com This activity, which involves the lysis of red blood cells (erythrocytes), is a direct consequence of its detergent-like, amphiphilic nature. When exposed to red blood cells, the compound can insert into the cell membrane's lipid bilayer. This disrupts the membrane's structural integrity, leading to increased permeability and eventual rupture of the cell, releasing its hemoglobin content. This membranolytic activity is a characteristic shared by many surface-active bile acids and their derivatives.
Cytotoxic Evaluation of Derivatives and Complexes
The inherent biological activity of bile acids has prompted investigations into their potential as anticancer agents. Chenodeoxycholic acid (CDCA) and its synthetic derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating a range of potencies and mechanisms of action.
Research has shown that the major colonic bile acids exhibit different levels of cytotoxicity. In studies on colon cancer cell lines, chenodeoxycholate was found to be more toxic than cholate (B1235396) but less so than lithocholate. nih.gov The half-maximal inhibitory concentration (IC50) values for some of these bile acids were determined to be within the physiological range found in fecal water, suggesting a potential role in colon carcinogenesis. nih.gov
Synthetic derivatives of CDCA have been developed to enhance its antitumor properties. For instance, the derivative HS-1200 has been shown to induce apoptosis (programmed cell death) in human hepatoma (liver cancer) cells through a mitochondrial pathway. frontiersin.org Further studies revealed that HS-1200 can also induce apoptosis and modulate the cell cycle in human prostate cancer and HT-29 human colon cancer cells. frontiersin.org In certain stomach cancer cell lines, synthetic CDCA derivatives have been found to induce apoptosis by causing the orphan nuclear receptor Nur77 to translocate to the mitochondria. nih.gov
CDCA itself has demonstrated growth-inhibitory effects across various cancer models. frontiersin.org In tamoxifen-resistant MCF-7 breast cancer cells, CDCA was found to have an IC50 value of 31 µM and was shown to reduce the expression of the HER2 protein, a key target in breast cancer therapy. nih.gov Moreover, CDCA can act synergistically with existing chemotherapy drugs. Studies on HepG2 liver cancer cells showed that CDCA enhances the inhibitory effect of sorafenib, a standard therapeutic agent for hepatocellular carcinoma. frontiersin.org
The formation of metal complexes with CDCA has also been explored as a strategy to develop new bioactive compounds. Complexes of CDCA with zinc (II), magnesium (II), and calcium (II) have been synthesized and characterized, with studies indicating notable antimicrobial activity. mdpi.com While distinct from direct anticancer cytotoxicity, this line of research opens avenues for developing novel metal-based drugs derived from bile acids for various therapeutic applications. mdpi.comresearchgate.net
| Compound | Cell Line | Cancer Type | Reported Activity | IC50 Value |
|---|---|---|---|---|
| Chenodeoxycholic acid | Colon Cancer Cell Lines | Colon Cancer | Cytotoxic | Within physiological range nih.gov |
| Chenodeoxycholic acid | MCF-7 (Tamoxifen-resistant) | Breast Cancer | Inhibits cell growth, reduces HER2 expression | 31 µM nih.gov |
| Chenodeoxycholic acid | HepG2 | Hepatocellular Carcinoma | Enhances the inhibitory effect of sorafenib | N/A frontiersin.org |
| HS-1200 (CDCA derivative) | Human Hepatoma Cells | Hepatocellular Carcinoma | Induces apoptosis | N/A frontiersin.org |
| Synthetic CDCA derivatives | SNU-1 | Stomach Cancer | Induces apoptosis | N/A nih.gov |
Protein Binding Dynamics (e.g., Human Serum Albumin Interactions)
Human serum albumin (HSA) is the most abundant protein in blood plasma and functions as a primary transporter for a wide variety of endogenous and exogenous molecules, including bile acids. nih.gov The binding of these molecules to HSA is a critical determinant of their distribution, metabolism, and efficacy. The interaction between chenodeoxycholic acid and HSA has been quantitatively characterized.
Studies using equilibrium dialysis have revealed that the binding of CDCA to HSA involves two distinct classes of binding sites. nih.gov
A high-affinity class consisting of 2 to 4 sites.
A low-affinity class consisting of 8 to 30 sites.
The affinity constant (K1) for the high-affinity sites for chenodeoxycholic acid has been determined to be 5.5 x 10⁴ L/mol. nih.gov This binding affinity is influenced by the structure of the bile acid; it tends to decrease with an increasing number of hydroxyl groups on the molecule. nih.gov The unconjugated form of CDCA exhibits a slightly higher affinity for albumin compared to its glycine (B1666218) and taurine (B1682933) conjugated forms. nih.gov
This binding to HSA has significant physiological consequences. For example, the inhibitory effect of CDCA on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is moderated by the presence of HSA. nih.gov In vitro studies showed that 4% human albumin significantly decreased the inhibitory effect of 100 µM chenodeoxycholic acid on the enzyme. nih.gov This suggests that HSA binding sequesters a portion of the available bile acid, thereby modulating its biological activity. nih.gov
| Bile Acid | High-Affinity Sites (n1) | Low-Affinity Sites (n2) | Affinity Constant (K1) (L/mol) |
|---|---|---|---|
| Chenodeoxycholic acid | 2–4 | 8–30 | 5.5 x 10⁴ |
| Cholic acid | 2–4 | 8–30 | 0.3 x 10⁴ |
| Deoxycholic acid | 2–4 | 8–30 | 4.0 x 10⁴ |
| Lithocholic acid | 2–4 | 8–30 | 20 x 10⁴ |
Advanced Analytical Methodologies for Methyl Chenodeoxycholate
Chromatographic Separation and Purification Techniques
Chromatography is fundamental to the isolation and quantification of methyl chenodeoxycholate from complex biological or synthetic mixtures. Various methods are employed, each offering distinct advantages in terms of resolution, scale, and application.
Gas-Liquid Chromatography (GLC) for Quantitative Analysis
Gas-Liquid Chromatography (GLC), often simply called Gas Chromatography (GC), is a powerful technique for the quantitative analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, it can be readily analyzed by GLC after conversion into more volatile derivatives. Typically, the hydroxyl groups at the C-3 and C-7 positions are derivatized, for instance, by conversion to their trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters.
The analysis is performed by injecting the derivatized sample into a heated inlet, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. The column contains a stationary phase, a liquid polymer coated on the column walls. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Non-polar or semi-polar silicone-based stationary phases are commonly used for bile acid ester analysis. A Flame Ionization Detector (FID) is typically employed for quantification due to its high sensitivity and wide linear range for organic compounds. The area under the resulting chromatographic peak is directly proportional to the amount of this compound present.
Table 1: Typical GLC Parameters for Analysis of Derivatized this compound
| Parameter | Typical Condition |
| Derivatization | Trimethylsilylation (e.g., with MSTFA) or Acetylation |
| Column Type | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |
| Stationary Phase | 5% Phenyl Polysiloxane (or similar non-polar phase) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient, e.g., 180 °C to 300 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 - 320 °C |
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for assessing the purity of a sample and monitoring the progress of a chemical reaction. rsc.orgnih.gov For this compound, TLC is performed on a plate coated with a thin layer of an adsorbent, most commonly silica gel.
A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample spot move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. After the solvent front nears the top of the plate, the plate is removed and dried. The separated spots are visualized, often using UV light if the compound is UV-active, or by staining with a chemical reagent (e.g., phosphomolybdic acid or potassium permanganate (B83412) solution) followed by heating. The purity is assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
Table 2: Example TLC System for this compound Purity Assessment
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 60:40 v/v) |
| Application | Spotting via capillary tube |
| Development | Ascending, in a saturated chamber |
| Visualization | Staining with phosphomolybdic acid solution and heating |
| Analysis | Calculation of Retention Factor (Rf value) |
Column Chromatography and High-Performance Liquid Chromatography (HPLC)
For the purification of larger quantities of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a preparative scale, using a glass column packed with a stationary phase like silica gel. The sample is loaded at the top, and a solvent is passed through the column to elute the components. By collecting fractions of the eluent, the desired compound can be isolated from impurities.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of bile acid esters with high resolution and sensitivity. zodiaclifesciences.comsielc.com The most common mode for analyzing this compound is Reversed-Phase HPLC (RP-HPLC). lcms.cz In this setup, the stationary phase is non-polar (e.g., silica particles chemically bonded with C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. zodiaclifesciences.comlcms.cz A small amount of acid (e.g., sulfuric acid or formic acid) is often added to the mobile phase to ensure consistent ionization states of any acidic components and improve peak shape. zodiaclifesciences.com Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. Detection is typically achieved using a UV detector at a low wavelength (e.g., 192-210 nm) or an Evaporative Light Scattering Detector (ELSD). zodiaclifesciences.comlcms.cz
Table 3: Representative HPLC Method for this compound Analysis
| Parameter | Condition |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (Octadecylsilyl), e.g., 4.6 x 150 mm, 5 µm particle size sielc.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Sulfuric Acid zodiaclifesciences.com |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 - 40 °C lcms.cz |
| Detection | UV at 192 nm zodiaclifesciences.com or Evaporative Light Scattering Detector (ELSD) lcms.cz |
| Injection Volume | 10 - 20 µL |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Carbon-13 Assignments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are used to characterize this compound.
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of hydrogen atoms. For this compound, characteristic signals include two sharp singlets for the angular methyl groups (C-18 and C-19) of the steroid nucleus, a singlet around 3.6 ppm for the methyl ester (-OCH₃) protons, and complex multiplets for the methine protons adjacent to the hydroxyl groups (H-3 and H-7). nih.govresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. researchgate.netumich.edu With proton decoupling, each unique carbon appears as a single sharp line. umich.edu Key signals include the carbonyl carbon of the methyl ester around 174 ppm, carbons bearing hydroxyl groups (C-3 and C-7) in the 68-72 ppm region, and the methyl ester carbon (-OC H₃) around 51 ppm. researchgate.netumich.edu The remaining carbons of the steroid skeleton appear at characteristic chemical shifts.
2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms, which is essential for definitive assignment of the ¹H and ¹³C spectra. Correlation Spectroscopy (COSY) helps to identify protons that are coupled to each other, mapping out the connectivity within the molecule.
Table 4: Representative ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| C=O (Ester) | 174.5 |
| C-3 (CH-OH) | 71.8 |
| C-7 (CH-OH) | 68.5 |
| C-5 | 42.8 |
| C-13 | 42.1 |
| C-14 | 56.0 |
| C-17 | 56.1 |
| C-18 (CH₃) | 11.8 |
| C-19 (CH₃) | 23.6 |
| C-21 (CH₃) | 18.2 |
| -OC H₃ (Ester) | 51.4 |
Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For enhanced separation of complex mixtures prior to analysis, GC is coupled with MS.
For GC-MS analysis, the hydroxyl groups of this compound must be derivatized to increase volatility, typically by converting them to trimethylsilyl (TMS) ethers. researchgate.netfu-berlin.de The derivatized molecule is then separated on a GC column and introduced into the mass spectrometer. In the ion source, typically using Electron Ionization (EI), the molecule is fragmented into characteristic ions.
The resulting mass spectrum serves as a molecular fingerprint. It will show a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule, along with a series of fragment ions. The fragmentation pattern for steroidal TMS derivatives is well-studied and involves characteristic losses of methyl groups, TMS groups (as TMSOH, 90 Da), and cleavages of the steroid rings. researchgate.netresearchgate.netnih.gov These specific fragmentation patterns allow for confident identification of the compound. researchgate.netnih.gov
Table 5: GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Description |
| Derivatization | Trimethylsilylation of hydroxyl groups |
| GC Column | Capillary column (e.g., DB-5ms or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Key Fragments | Molecular ion (M⁺), [M-15]⁺ (loss of CH₃), [M-90]⁺ (loss of TMSOH), and other characteristic steroid backbone fragments researchgate.netresearchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy provides a unique spectral fingerprint, allowing for its structural confirmation. The analysis of its spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
The key functional groups in this compound are the hydroxyl (-OH) groups, the methyl ester (-COOCH₃) group, and the steroid nucleus's carbon-hydrogen (C-H) bonds. Each of these groups absorbs infrared radiation at a specific frequency range, resulting in distinct peaks in the IR spectrum.
Hydroxyl (-OH) Group: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups on the steroid ring. The broadening of this peak is a result of intermolecular hydrogen bonding.
Carbon-Hydrogen (C-H) Bonds: The aliphatic C-H stretching vibrations from the steroid nucleus and the methyl groups appear as sharp peaks in the 2850-3000 cm⁻¹ range.
Ester Carbonyl (C=O) Group: A strong, sharp absorption peak characteristic of the C=O stretching vibration in the methyl ester group is prominently seen around 1730-1750 cm⁻¹. The exact position of this peak can be sensitive to the molecular environment. spectra-analysis.com Studies on other bile acid esters have shown that the ester carbonyl group is sensitive to interactions with solvents. jocpr.com
Carbon-Oxygen (C-O) Bond: The C-O stretching vibration of the ester group typically results in a strong peak in the 1150-1250 cm⁻¹ region.
Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. docbrown.info It contains complex and unique patterns of bending vibrations (e.g., C-H bending, C-C stretching) that are characteristic of the entire molecule, making it invaluable for confirming the identity of this compound by comparing its spectrum to a reference. docbrown.info
Modern IR spectroscopy often utilizes Fourier Transform Infrared (FT-IR) spectroscopy, which offers higher resolution and sensitivity. jocpr.comijesd.org Techniques such as Attenuated Total Reflectance (ATR) may also be employed for simplified sample handling. nih.gov The specific peak positions and their intensities provide qualitative information about the molecular structure of this compound.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Sharp, Medium to Strong |
| Ester Carbonyl (C=O) | C=O Stretch | 1730 - 1750 | Sharp, Strong |
| Ester (C-O) | C-O Stretch | 1150 - 1250 | Strong |
Untargeted Metabolomics and Systems Biology Approaches
While IR spectroscopy is excellent for structural elucidation of a purified compound, understanding the role of this compound in a biological context requires a broader approach. Untargeted metabolomics and systems biology provide the tools to study this compound within the complex network of metabolic pathways.
Untargeted metabolomics aims to capture and measure as many small molecules (metabolites) as possible in a biological sample, such as serum or tissue, without a preconceived bias. nih.gov This global profiling is typically performed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), a technique known as LC-MS. princeton.edujfda-online.com This approach can detect and quantify chenodeoxycholic acid and its derivatives, including this compound (often analyzed after a methylation step in sample preparation for gas chromatography-mass spectrometry, or GC-MS). weqas.com
Research utilizing untargeted metabolomics has successfully identified significant alterations in bile acid metabolism in various diseases. For instance, studies have shown that the serum levels of chenodeoxycholic acid, the parent compound of this compound, are significantly down-regulated in patients with colorectal cancer. nih.gov Another study identified chenodeoxycholic acid as a key metabolite associated with pancreatic necrosis, with its levels decreasing during the acute phase of the condition. nih.gov These findings highlight the power of untargeted metabolomics to pinpoint specific metabolites involved in disease pathology.
Systems biology takes the data generated from metabolomics and other "-omics" fields (like transcriptomics and proteomics) to build comprehensive computational and mathematical models of biological systems. nih.govresearchgate.net By integrating data on this compound and its parent compound with information on gene expression (e.g., enzymes involved in bile acid synthesis like CYP7A1 and CYP27A1) and protein levels, systems biology can model the dynamics of the entire bile acid metabolic network. nih.govnih.gov
This integrated approach allows researchers to:
Understand how the pool of bile acids, including chenodeoxycholic acid, is regulated.
Identify how disruptions in these pathways contribute to disease. nih.gov
Predict how the system might respond to therapeutic interventions.
Research Applications and Future Directions
Utilization as Analytical Reference Standards
Methyl chenodeoxycholate serves as a crucial analytical reference standard in pharmaceutical research and quality control. synzeal.com High-purity reference standards are essential for the accurate identification and quantification of active pharmaceutical ingredients (APIs), impurities, and metabolites in various matrices. scbt.commedchemexpress.com In the context of chenodeoxycholic acid-based therapeutics, this compound is utilized in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to ensure the quality, purity, and stability of the final drug product. synzeal.comnih.gov Its well-characterized physical and chemical properties allow for precise calibration and reliable measurement in these analytical techniques. nih.gov
The use of this compound as a reference standard extends to metabolic studies, where it aids in the identification and quantification of chenodeoxycholic acid and its metabolites in biological samples. This is critical for understanding the pharmacokinetics and pharmacodynamics of chenodeoxycholic acid and its derivatives.
Design and Engineering of Supramolecular Host Systems
The rigid steroidal backbone and distinct arrangement of hydrophilic and hydrophobic faces of bile acids, including chenodeoxycholic acid and its derivatives like this compound, make them attractive building blocks in supramolecular chemistry. nih.govresearchgate.net These molecules can self-assemble into complex, three-dimensional architectures, such as micelles, vesicles, and nanotubes, through non-covalent interactions. d-nb.info
Researchers have exploited the unique structural features of bile acid scaffolds to design and engineer novel supramolecular host systems. nih.govmdpi.com These systems can encapsulate guest molecules within their hydrophobic cavities, leading to applications in areas such as molecular recognition, catalysis, and the development of sensors. The modification of the carboxylic acid group to a methyl ester in this compound can influence its self-assembly properties and the binding affinity of the resulting supramolecular host for specific guest molecules.
Development of Novel Drug Delivery Systems and Prodrugs
The physiological role of bile acids in facilitating the absorption of dietary lipids has inspired the development of bile acid-based drug delivery systems. mdpi.com Conjugating drugs to bile acid derivatives like this compound can enhance their oral bioavailability by hijacking the natural bile acid transport systems in the gastrointestinal tract. mdpi.com This approach is particularly beneficial for drugs with poor membrane permeability.
Furthermore, this compound can be incorporated into various drug delivery platforms, such as liposomes and nano-aggregates, to improve drug loading, stability, and targeted delivery. mdpi.commdpi.com The amphipathic nature of the molecule helps to stabilize these formulations and can facilitate their interaction with cell membranes.
In the realm of prodrug design, the esterification of the carboxylic acid group of chenodeoxycholic acid to form this compound represents a simple prodrug strategy. mdpi.com This modification can mask the polarity of the carboxylic acid, potentially improving passive diffusion across biological membranes. Once inside the body, esterases can hydrolyze the methyl ester to release the active parent drug, chenodeoxycholic acid. mdpi.com
Biomarker Identification in Metabolic and Disease States
Alterations in the profiles of bile acids in biological fluids have been linked to various metabolic disorders, including liver diseases, diabetes, and gastrointestinal diseases. mdpi.com As a derivative of a primary bile acid, this compound can serve as a potential biomarker for diagnosing and monitoring the progression of these conditions. mdpi.com
Advanced analytical techniques, such as mass spectrometry-based metabolomics, are employed to profile a wide range of bile acid species, including their methylated forms, in serum, urine, and feces. The identification and quantification of specific bile acid metabolites, like this compound, can provide valuable insights into the underlying pathophysiology of a disease and may aid in the development of new diagnostic tools.
Elucidation of Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery and development. This compound serves as a valuable tool in elucidating the structure-activity relationships (SAR) of bile acid derivatives. nih.gov
By systematically modifying the structure of chenodeoxycholic acid, such as through esterification to form this compound, researchers can probe the importance of the carboxylic acid functionality for its interaction with biological targets, such as nuclear receptors and enzymes. nih.gov For instance, comparing the activity of this compound with that of chenodeoxycholic acid and other derivatives can reveal critical insights into the structural requirements for receptor binding and activation. nih.gov
A study on side chain-modified hyodeoxycholic acid derivatives demonstrated that even minor modifications, such as the introduction of a methyl group, can significantly impact the molecule's physicochemical properties and biological activity. nih.gov
Application of Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern chemical and biological research. mit.educhemrxiv.org These techniques can be applied to this compound to predict its three-dimensional structure, physicochemical properties, and interactions with biological macromolecules. mdpi.com
Molecular docking simulations can be used to model the binding of this compound to the active sites of enzymes or the ligand-binding domains of receptors. This can help to rationalize its biological activity and guide the design of new derivatives with improved potency and selectivity. Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility of this compound and its behavior in different environments, such as in solution or within a lipid bilayer. ub.edu
Translational Research Prospects and Potential Therapeutic Avenues
The parent compound, chenodeoxycholic acid, has established therapeutic applications, primarily in the dissolution of cholesterol gallstones and the treatment of certain liver diseases. nih.govdrugbank.com Research into this compound and other derivatives aims to explore new therapeutic avenues and improve upon existing treatments.
The neuroprotective properties of bile acids are an emerging area of interest, with preclinical studies suggesting potential benefits in neurodegenerative disorders. medicapharma.com The ability of this compound to potentially cross the blood-brain barrier more readily than its parent acid makes it an interesting candidate for further investigation in this area. Additionally, the role of bile acids in modulating metabolic pathways suggests that derivatives like this compound could be explored for the treatment of metabolic syndrome and related conditions. medicapharma.com Continued research is necessary to fully realize the translational potential of this compound.
Below is a table summarizing the research applications and future directions of this compound.
| Research Area | Application of this compound | Future Directions |
| Analytical Chemistry | Utilized as a high-purity analytical reference standard for method development and validation. | Development of new analytical methods for the detection of bile acid metabolites. |
| Supramolecular Chemistry | Employed as a building block for the design of novel supramolecular host systems. | Engineering of stimuli-responsive supramolecular systems for controlled release applications. |
| Drug Delivery and Prodrugs | Used to enhance drug bioavailability and in the formulation of targeted drug delivery systems. | Design of novel bile acid-drug conjugates with improved therapeutic indices. |
| Biomarker Discovery | Investigated as a potential biomarker for metabolic and liver diseases. | Validation of this compound as a clinical biomarker in large patient cohorts. |
| Structure-Activity Relationships | Serves as a tool to understand the structural requirements for the biological activity of bile acids. | Synthesis and evaluation of a wider range of derivatives to refine SAR models. |
| Computational Chemistry | Subject of molecular modeling studies to predict its properties and interactions. | Use of advanced computational methods to design novel bile acid-based therapeutics. |
| Translational Research | Explored for potential therapeutic applications beyond its parent compound. | Preclinical and clinical studies to evaluate its efficacy in new disease indications. |
Q & A
Q. What are the established synthetic routes for methyl chenodeoxycholate, and how are reaction intermediates characterized?
this compound is typically synthesized via esterification of chenodeoxycholic acid using methanol under acidic catalysis. Key intermediates, such as the 7-keto derivative, are characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, reductions with catalysts like Raney nickel in solvents such as p-cymene yield trans-dimethylcyclohexane derivatives, confirmed via GC-MS and comparative retention times . Purity is validated using thin-layer chromatography (TLC) with ≥98% purity thresholds .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is standard for quantification. Challenges include distinguishing it from unconjugated bile acids (e.g., chenodeoxycholic acid) due to structural similarities. Serum or plasma samples require solid-phase extraction (SPE) to isolate the compound, followed by derivatization for enhanced detection sensitivity. Method validation should address matrix effects and recovery rates, referencing LOINC standards (e.g., LOINC 30519-3 for molar concentration validation) .
Advanced Research Questions
Q. How does this compound modulate Farnesoid X Receptor (FXR) activity, and what experimental designs validate its transcriptional effects?
this compound acts as an FXR ligand, repressing cholesterol 7α-hydroxylase (CYP7A1) and activating intestinal bile acid-binding protein (IBABP). To study this, researchers use:
Q. What strategies improve the aqueous solubility of this compound in formulation studies, and how are co-amorphous systems optimized?
Co-amorphous systems with bile salts (e.g., sodium glycocholate) disrupt crystalline lattices via hydrogen bonding. Methodology includes:
- Solvent evaporation : Mixing equimolar ratios in ethanol followed by vacuum drying.
- Stability testing : Monitoring recrystallization via X-ray powder diffraction (XRPD) under accelerated conditions (40°C/75% RH).
- Dissolution profiling : Using USP Apparatus II to compare solubility enhancements against pure crystalline forms .
Q. How can computational methods predict the therapeutic repurposing potential of this compound against viral targets like SARS-CoV-2?
Molecular dynamics (MD) simulations assess binding affinity to viral proteins (e.g., SARS-CoV-2 envelope protein). Steps include:
- Docking studies : Using AutoDock Vina to predict binding poses.
- Free energy calculations : MM/GBSA to rank ligand efficacy.
- In vitro validation : Pseudovirus neutralization assays to confirm inhibition .
Q. How do researchers reconcile contradictions in proposed reaction mechanisms for this compound derivatization?
Conflicting mechanisms (e.g., cis vs. trans addition in hydrogenation) are resolved through isotopic labeling (e.g., deuterated solvents) and intermediate trapping. For example, isolating the "half-hydrogenated" state during Raney nickel reductions helps clarify whether double-bond migration precedes or follows hydrogenation .
Q. What protocols ensure reliable detection of impurities in this compound reference standards?
Impurity profiling follows ICH Q3A guidelines:
Q. How should researchers evaluate non-peer-reviewed data on this compound from regulatory documents?
Retrospective cohort studies in regulatory submissions (e.g., EMA EPAR reports) require cross-checking with peer-reviewed pharmacokinetic models. Sensitivity analyses assess robustness, while bias is minimized by triangulating data from in vitro, animal, and clinical sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
